molecular formula C24H26N2O3 B1574290 AGN 205327

AGN 205327

Número de catálogo: B1574290
Peso molecular: 390.47
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Retinoids: Endogenous Ligands and Biological Functions

Retinoids encompass a class of compounds structurally related to vitamin A (retinol). Endogenous retinoids, such as all-trans retinoic acid (ATRA), are key hormonal signaling molecules that play vital roles in processes essential for cell growth, differentiation, and the acquisition of mature cell functions. These natural ligands bind to and activate specific nuclear receptors, thereby initiating downstream biological responses. In contrast, synthetic retinoids like AGN 205327 are engineered to selectively target and modulate these receptor systems. AGN 205327 functions as a potent synthetic agonist for Retinoic Acid Receptors, indicating its capacity to mimic or enhance the actions of natural retinoid ligands nih.govnih.gov.

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) as Nuclear Transcription Factors

The biological actions of retinoids are primarily mediated by two families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors function as ligand-dependent transcription factors, directly regulating gene expression. AGN 205327 specifically exerts its influence through the activation of RARs, demonstrating no inhibitory effect on RXRs nih.govnih.gov. This selectivity highlights its utility in dissecting the distinct roles of RARs within the broader retinoid signaling network.

Both RARs and RXRs exist as three distinct isoforms, designated α, β, and γ, each encoded by different genes. These isoforms exhibit unique tissue distribution patterns and contribute to the diverse biological outcomes of retinoid signaling. AGN 205327 displays differential agonistic potency across the RAR isoforms, with EC50 values of 3766 nM for RARα, 734 nM for RARβ, and 32 nM for RARγ nih.govnih.gov. This data indicates that AGN 205327 is a potent pan-RAR agonist, exhibiting the highest potency for RARγ.

Receptor IsoformEC50 (nM) for AGN 205327
RARα3766
RARβ734
RARγ32
RXRNo inhibition

The mechanism of ligand-dependent transcriptional activation by nuclear receptors involves several key steps. Upon binding of an agonist like AGN 205327, RARs undergo a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. This molecular switch leads to alterations in chromatin structure and the initiation of gene transcription. As a potent RAR agonist, AGN 205327 actively drives this process, promoting the expression of genes regulated by RARs nih.govnih.gov. For instance, research has utilized AGN 205327 as an RARγ agonist to study its impact on cell proliferation in specific contexts, such as acute myeloid leukemia (AML).

A critical aspect of RAR function is their ability to form heterodimers with Retinoid X Receptors (RXRs). These RAR-RXR heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located within the promoter regions of target genes. The binding of AGN 205327 to RARs stabilizes these heterodimeric complexes on RAREs, thereby enhancing the recruitment of transcriptional machinery and promoting the expression of retinoid-responsive genes. The absence of inhibitory activity of AGN 205327 on RXR ensures that its agonistic effects are primarily mediated through the RAR component of these heterodimers, allowing for a focused modulation of RAR-dependent gene regulation nih.govnih.gov.

Propiedades

Fórmula molecular

C24H26N2O3

Peso molecular

390.47

SMILES

CC(CCC1(C)C)(C2=C1C=C(/C(C3=CC4=C(N3)C=CC(C(O)=O)=C4)=N/O)C=C2)C

Sinónimos

(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid

Origen del producto

United States

Pharmacological Characterization of Agn 205327

Chemical Classification: Synthetic Retinoid Receptor Agonist

AGN 205327 is classified as a potent synthetic retinoid receptor (RARs) agonist. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com Retinoids, which are derivatives of vitamin A, are crucial regulators of various biological processes, including cell reproduction, proliferation, and differentiation. nih.gov As a synthetic compound, AGN 205327 is designed to modulate these retinoid signaling pathways.

Receptor Binding Affinity and Subtype Selectivity Profile

The pharmacological activity of AGN 205327 is defined by its selective binding and agonistic potency across different retinoid receptor subtypes.

Differential Agonistic Potency Across RARα, RARβ, and RARγ Subtypes

AGN 205327 functions as an agonist for all three main retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com Research findings indicate a differential agonistic potency across these subtypes, with a notable preference for RARγ. The EC50 values, which represent the half maximal effective concentration, illustrate this selectivity:

Table 1: EC50 Values of AGN 205327 for RAR Subtypes

RAR SubtypeEC50 (nM)
RARα3766
RARβ734
RARγ32

Data derived from glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com

These data demonstrate that AGN 205327 exhibits the highest agonistic potency for RARγ, followed by RARβ, and then RARα. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com

Specificity Profile: Lack of Inhibition or Agonistic Activity on RXR

A crucial aspect of AGN 205327's specificity profile is its observed lack of inhibitory or agonistic activity on Retinoid X Receptors (RXR). glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com While RARs often function as heterodimers with RXRs to regulate gene expression, medchemexpress.comthermofisher.comresearchgate.net AGN 205327's mechanism primarily involves direct agonism of RARs without significant interaction with RXRs. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com

Comparative Analysis with Established Retinoid Agonists and Antagonists

Understanding AGN 205327's profile is enhanced by comparing it to well-characterized retinoid compounds.

Comparison with Pan-RAR Agonists (e.g., All-trans Retinoic Acid (ATRA))

All-trans Retinoic Acid (ATRA) is a naturally occurring derivative of vitamin A and serves as a classic pan-RAR agonist, capable of activating all three RAR isoforms (RARα, RARβ, and RARγ). nih.govresearchgate.netwikipedia.orgadooq.comnih.gov ATRA's EC50 values for RARs are generally in the low nanomolar range; for instance, reported EC50 values for ATRA include approximately 14 nM for RARα, RARβ, and RARγ, adooq.com with other studies reporting 0.20-0.34 nM for RARα, 3.1 nM for RARβ, and 0.6 nM for RARγ. thermofisher.comnih.gov

In comparison, AGN 205327 exhibits significantly lower potency for RARα (3766 nM) and RARβ (734 nM) than ATRA. However, its potency for RARγ (32 nM) is notable, suggesting a more selective agonistic action compared to the broad activity of ATRA. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.comthermofisher.comnih.gov Studies have shown that AGN 205327, similar to ATRA and TTNPB (another pan-RAR agonist), can increase the proliferation of LNCaP cells, indicating shared agonistic effects on certain cellular processes. nih.gov

Table 2: Comparative EC50 Values for Pan-RAR Agonists

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
AGN 205327376673432
ATRA0.20-343.10.6

Data derived from glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.comthermofisher.comnih.gov

Differentiation from Isoform-Specific RAR Agonists and Antagonists (e.g., AGN 195183, AGN 205728)

AGN 205327 can be clearly differentiated from other retinoids with isoform-specific activities:

AGN 195183: This compound is characterized as a potent and selective agonist specifically for RARα, with a Kd of 3 nM. It demonstrates no activity on RARβ or RARγ. glpbio.commedchemexpress.comadooq.com This contrasts sharply with AGN 205327, which is a pan-RAR agonist with a distinct preference for RARγ.

AGN 205728: In contrast to AGN 205327's agonistic profile, AGN 205728 is a potent and selective RARγ antagonist. It has Ki/IC95 values of 3 nM/0.6 nM for RARγ and exhibits no inhibitory activity on RARα or RARβ. glpbio.commedchemexpress.comadooq.commedkoo.commedchemexpress.comglpbio.com This makes AGN 205728 a direct functional opposite to AGN 205327 concerning RARγ modulation.

Table 3: Comparison of AGN 205327 with Isoform-Specific Retinoids

CompoundClassificationKey Receptor Activity
AGN 205327Pan-RAR AgonistPotent agonist for RARγ (EC50 32 nM); also activates RARα, RARβ. No RXR activity. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.com
AGN 195183RARα AgonistPotent and selective RARα agonist (Kd 3 nM); no RARβ/γ activity. glpbio.commedchemexpress.comadooq.com
AGN 205728RARγ AntagonistPotent and selective RARγ antagonist (Ki/IC95 3 nM/0.6 nM); no RARα/β inhibition. glpbio.commedchemexpress.comadooq.commedkoo.commedchemexpress.comglpbio.com

Data derived from glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.comadooq.commedkoo.commedchemexpress.comglpbio.com

Molecular and Cellular Mechanisms of Action of Agn 205327

Ligand-Induced Conformational Changes in RARs and Co-regulator Recruitment

Retinoic Acid Receptors (RARs) exist as three main isoforms: RARα, RARβ, and RARγ. These receptors typically form heterodimers with Retinoid X Receptors (RXRs) nih.govnih.gov. These RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes nih.gov.

In the absence of a ligand, such as all-trans retinoic acid (ATRA) or a synthetic agonist like AGN 205327, RAR/RXR heterodimers recruit corepressor (CoR) complexes, including nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). These corepressors, along with histone deacetylase, lead to the removal of acetyl groups from histones, increasing the positive charge and resulting in a more condensed chromatin structure, thereby inhibiting gene transcription nih.gov.

The binding of an agonist, such as AGN 205327, to the ligand-binding domain (LBD) of an RAR induces a significant conformational change nih.gov. This ligand-induced conformational change leads to the dissociation or silencing of the corepressor complexes. Subsequently, coactivator (CoA) complexes are recruited to the RAR surface. Key coactivators involved include steroid receptor coactivator (SRC) and CREB-binding protein (CBP) nih.gov. These coactivators, in turn, recruit additional factors, such as histone acetylases (HATs), which promote chromatin remodeling and facilitate the initiation of gene transcription nih.gov.

AGN 205327 exhibits potent agonistic activity across all RAR subtypes, with a notable preference for RARγ. Its half-maximal effective concentration (EC50) values are 3766 nM for RARα, 734 nM for RARβ, and 32 nM for RARγ, indicating that it is most potent at activating RARγ. This selective agonism means that AGN 205327 effectively induces these conformational changes and the subsequent recruitment of coactivators, particularly through RARγ.

Table 1: EC50 Values of AGN 205327 for RAR Subtypes

RAR SubtypeEC50 (nM)
RARα3766
RARβ734
RARγ32

Modulation of Downstream Gene Expression Profiles via RAR Activation

As a potent RAR agonist, AGN 205327 modulates the expression of specific subsets of genes that are regulated by RARs in a ligand-dependent manner nih.gov. The activation of RARs by AGN 205327 influences the transcriptional machinery, leading to altered gene expression profiles that dictate various cellular outcomes.

For instance, RARα and RARγ are known to regulate distinct aspects of cellular development; RARα is associated with myeloid progenitor cell differentiation, while RARγ plays a role in hematopoietic stem cell maintenance nih.gov. The agonistic action of AGN 205327 on these receptors, particularly RARγ, can therefore lead to specific changes in the expression of genes involved in these pathways. While specific comprehensive gene expression profiles directly modulated by AGN 205327 are not extensively detailed in the provided literature, its effects on cellular processes (such as proliferation and differentiation) are a direct consequence of its ability to alter the expression of relevant downstream genes.

Impact on Fundamental Cellular Processes

The RAR-mediated gene expression modulation by AGN 205327 has a significant impact on several fundamental cellular processes.

AGN 205327 has been observed to influence cell proliferation, particularly in certain cancer contexts. Studies have shown that AGN 205327, acting as an RARγ agonist, can stimulate the proliferation of prostate cancer cell lines, including LNCaP, DU145, and PC-3 cells nih.govnih.gov. This effect was also observed in t(4;15) acute myeloid leukemia (AML) cells, where treatment with AGN 205327 led to increased proliferation. Furthermore, in prostate cancer cells, AGN 205327 increased colony formation and the percentage of stem cell-like colonies nih.gov. This indicates that in specific cellular contexts, particularly those where RARγ activity is pro-survival or pro-proliferative, AGN 205327 can enhance cell growth. Conversely, antagonism of RARγ can lead to growth arrest in these cell types nih.gov.

Retinoic acid signaling, mediated by RARs, is critical for cellular differentiation. AGN 205327, through its agonistic action on RARs, particularly RARγ, can influence these pathways. For example, AGN 205327 has been shown to inhibit the adipogenic differentiation of prostate cancer cells nih.gov. In developmental studies, treatment of zebrafish embryos with 10 nM AGN 205327, a concentration close to its binding affinity for RARγ, resulted in substantial morphological abnormalities and interfered with the differentiation decisions of embryonic stem cells. This highlights the role of RARγ agonism by AGN 205327 in modulating differentiation pathways, which can have diverse outcomes depending on the cell type and developmental stage.

AGN 205327 is classified as being related to or targeting autophagy signaling pathways. Autophagy is a crucial cellular process for the degradation and recycling of long-lived proteins and cytoplasmic organelles, essential for cellular homeostasis, remodeling, and survival under stress conditions nih.gov. While AGN 205327 is noted for its association with autophagy, the specific detailed research findings on the precise molecular mechanisms by which AGN 205327 interacts with or modulates autophagy signaling pathways are not extensively elaborated in the available literature. Further research is needed to elucidate the direct effects and underlying mechanisms of AGN 205327 on autophagy.

Programmed cell death, including necroptosis, is a critical cellular process. While some retinoids and RAR antagonists are known to induce cell death, the action of AGN 205327, as an RAR agonist, appears to be in the opposite direction regarding necroptosis in certain contexts. Research indicates that active RARγ can block necroptosis nih.gov. In prostate cancer cells and cancer stem cells, the antagonism of RARγ (e.g., by AGN 205728) was found to induce necroptosis nih.gov. Given that AGN 205327 is an RARγ agonist, its action would logically be to promote the activity of RARγ, and therefore, in contexts where active RARγ blocks necroptosis, AGN 205327 would likely prevent or inhibit this form of programmed cell death rather than induce it.

Research Methodologies and Experimental Approaches Utilizing Agn 205327

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental in studying the biological effects and underlying mechanisms of compounds like AGN 205327. These models allow for controlled experimental conditions to observe cellular responses to the compound.

AGN 205327 has been utilized in various cell lines, notably in cancer research, to investigate its impact on cellular processes. In studies concerning Acute Myeloid Leukemia (AML), AGN 205327, acting as a RARγ agonist, has been applied to primary AML cells, including those with specific translocations like t(4;15) nih.govnih.gov. These investigations often compare the effects of AGN 205327 with other retinoids such as all-trans-retinoic acid (ATRA) and RARα agonists (e.g., AGN-195183 or AM-80) nih.govnih.gov. The use of AML cell lines, such as MOLM-13, MV-4-11, and HL-60, is common for studying responses to various agents.

While specific detailed findings for AGN 205327 in prostate cancer models were not explicitly detailed in the provided search results, prostate cancer cell lines (e.g., DU145, PC3, LNCaP, VCaP, RWPE-1) are widely used tools for understanding malignancy and identifying therapeutic strategies. The broad classification of AGN 205327 for "cancer research" and "epigenetic studies" suggests its potential applicability in such models, given the role of retinoid receptors in various cancers.

To assess the impact of AGN 205327 on cell growth and survival, cell proliferation and viability assays are commonly employed. A prominent method cited in research involving AGN 205327 is the CellTiter-Glo luminescent cell viability assay (Promega) nih.govnih.gov. This assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells, and is highly sensitive, suitable for multiwell formats and automated high-throughput screening.

In experiments with t(4;15) AML primary cells, AGN 205327 (RARγ agonist) at a concentration of 1 µM was used to determine cell proliferation after 72 hours of treatment, with results normalized to a vehicle control nih.govnih.gov. Such assays reveal how the compound influences the proliferative capacity of cancer cells.

Other cell proliferation assays include those utilizing colorimetric tetrazolium reagents (e.g., MTT, WST-1) or resazurin (B115843) reduction, which measure cellular reduction potential or metabolic activity.

As a potent RAR agonist, AGN 205327's primary mechanism of action involves binding to and activating Retinoic Acid Receptors (RARs). RARs function as ligand-dependent transcriptional regulators, often forming heterodimers with Retinoid X Receptors (RXRs) to control gene expression. Therefore, reporter gene assays are crucial for studying the transcriptional activity modulated by AGN 205327.

These assays typically involve introducing a reporter gene construct into cells, where the reporter gene's expression is driven by a promoter containing specific retinoid response elements (RAREs). Upon treatment with compounds like AGN 205327, the activation of RARs leads to the transcription of the reporter gene, whose product (e.g., luciferase) can be easily quantified by measuring its enzymatic activity or luminescence. This method allows researchers to characterize regulatory sequences, transcription factor activity, and cell signaling pathways influenced by AGN 205327.

Molecular and Biochemical Techniques for Receptor Interaction Analysis

Understanding the precise interaction of AGN 205327 with its target receptors requires specialized molecular and biochemical techniques.

AGN 205327 is characterized by its potent agonistic activity towards RARs, with specific half maximal effective concentration (EC50) values for RARα, RARβ, and RARγ. These values are typically determined through receptor binding assays, which measure the affinity of a ligand for its receptor, and ligand displacement studies, where the ability of a test compound to displace a known radiolabeled ligand from the receptor is assessed.

The reported EC50 values for AGN 205327 highlight its differential potency across RAR subtypes, indicating a stronger agonistic effect on RARγ compared to RARα and RARβ.

Table 1: EC50 Values of AGN 205327 for Retinoic Acid Receptors

Receptor SubtypeEC50 (nM)Reference
RARα3766
RARβ734
RARγ32

To investigate how AGN 205327 or related retinoids affect the expression levels or intracellular localization of proteins, techniques such as immunostaining are utilized. For instance, in studies with AML cells, immunostaining for nuclear RARγ has been performed to observe changes in its levels following treatment with all-trans-retinoic acid (ATRA) nih.gov. While this specific example relates to ATRA, the principles apply to other retinoids like AGN 205327, as they modulate RAR activity.

Such studies are crucial for understanding the downstream effects of retinoid signaling, as nuclear receptors like RARs translocate to the nucleus upon ligand binding to regulate gene expression. Immunostaining allows for the visualization and quantification of protein levels and their cellular distribution, providing insights into the mechanistic actions of compounds. General protein expression studies involve optimizing expression systems and culture conditions to achieve desired protein yields.

Gene Expression Profiling (e.g., mRNA and protein level analysis of target genes)

Gene expression profiling is a fundamental methodology used to measure the activity of thousands of genes simultaneously, providing a comprehensive view of cellular function and responses to specific treatments newdrugapprovals.org. In the context of retinoids like AGN 205327, this approach is crucial for understanding how the compound modulates the expression of target genes at both the messenger RNA (mRNA) and protein levels.

Typically, studies involving retinoids would assess the impact of AGN 205327 on genes known to be regulated by RARs, which are involved in diverse biological processes such as cellular differentiation, proliferation, and apoptosis fishersci.co.ukijdvl.comsigmaaldrich.com. Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) would be employed for mRNA level analysis, while Western blotting or mass spectrometry-based proteomics could be used for protein quantification newdrugapprovals.orgfishersci.co.ukmims.comguidetoimmunopharmacology.org. Although specific detailed research findings and data tables directly demonstrating the gene expression profile induced by AGN 205327 were not identified in the current search, such studies would aim to reveal the specific transcriptional and translational changes that underpin its biological effects as a RAR agonist. For instance, researchers would investigate the upregulation of differentiation markers or the downregulation of proliferation-related genes in various cell lines upon exposure to AGN 205327.

Biophysical and Computational Approaches

Biophysical and computational methods provide atomic-level insights into the interactions between small molecules and their biological targets, complementing experimental observations.

Molecular dynamics (MD) simulations and ligand-receptor docking are computational techniques widely utilized in drug discovery to predict and analyze the binding modes, affinities, and stability of ligand-receptor complexes ijdvl.comtocris.comwikipedia.orgtci-chemical-trading.com. For a compound like AGN 205327, which acts as a RAR agonist, these methods would be invaluable for understanding its precise interactions with the ligand-binding domain of RARα, RARβ, and RARγ subtypes.

Ligand-receptor docking would predict the optimal binding pose of AGN 205327 within the receptor's binding pocket, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other stabilizing forces tci-chemical-trading.comfishersci.comnih.gov. Subsequent MD simulations would then assess the dynamic behavior of the AGN 205327-RAR complex over time, providing information on the stability of the binding, conformational changes induced in the receptor upon ligand binding, and the flexibility of the ligand within the binding site wikipedia.orgwikipedia.orgijdvl.comeveanalytics.comnih.gov. While specific published molecular dynamics simulations or ligand-receptor docking data for AGN 205327 were not found in the available literature, such computational analyses would typically aim to explain its observed selectivity for RARγ and its potent agonistic activity by detailing the molecular determinants of its interaction with each RAR subtype.

Surface Plasmon Resonance (SPR) and Affinity Mass Spectrometry (Affinity MS) are powerful biophysical techniques employed to characterize biomolecular interactions in real-time, providing crucial data on binding kinetics (association and dissociation rates) and affinities wikipedia.orgtocris.comnih.govguidetopharmacology.orguni.lu. SPR measures changes in refractive index near a sensor surface as molecules bind, offering label-free detection of interactions tocris.comnih.govlipidmaps.orgwikipedia.org. Affinity MS, often coupled with SPR, provides structural information by identifying and quantifying target-ligand interactions based on mass guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.orgctdbase.orgmitoproteome.orgguidetoimmunopharmacology.org.

For AGN 205327, SPR would be used to determine its binding kinetics and equilibrium dissociation constants (K_D) with isolated RARα, RARβ, and RARγ proteins. This would involve immobilizing the RAR proteins on a sensor chip and flowing varying concentrations of AGN 205327 over the surface to observe real-time binding and dissociation events. Affinity MS could further confirm the direct binding of AGN 205327 to the receptors and potentially identify any metabolites or modifications that affect binding. Although direct published SPR or Affinity MS data specifically for AGN 205327 were not identified, these methods would be instrumental in quantitatively characterizing its binding profile, complementing the functional activity data obtained from cell-based assays.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity sigmaaldrich.comwikipedia.orggoogle.com. For synthetic retinoid analogs, SAR studies aim to optimize their binding affinity and specificity to retinoid receptors, leading to compounds with enhanced efficacy and reduced toxicity fishersci.co.ukmims.comwikipedia.org.

AGN 205327 has been identified as a potent synthetic RAR agonist, with notable selectivity for the RARγ subtype. Its activity has been quantified through EC50 values for RARα, RARβ, and RARγ, demonstrating a clear preference for RARγ. This differential activity highlights the impact of its specific chemical structure on receptor binding and activation.

The reported EC50 values for AGN 205327 are summarized in the table below:

Receptor SubtypeEC50 (nM)
RARα3766
RARβ734
RARγ32
RXRNo inhibition (>10,000)
: EC50 Values of AGN 205327 for Retinoic Acid Receptor Subtypes tocris.comwikipedia.orgtocris.com

These data indicate that AGN 205327 is most potent at RARγ (EC50 = 32 nM), followed by RARβ (EC50 = 734 nM), and significantly less potent at RARα (EC50 = 3766 nM). Importantly, it exhibits no appreciable inhibition on Retinoid X Receptors (RXR), further underscoring its selectivity as a RAR agonist tocris.comwikipedia.orgtocris.com. Such quantitative data are critical in SAR studies, allowing researchers to correlate specific structural features of AGN 205327 with its observed receptor selectivity and potency. This information guides the rational design of new retinoid analogs with improved therapeutic profiles.

Preclinical Research Applications and Biological Contexts of Agn 205327

Investigative Role in Hematological Malignancy Research

In the realm of hematological cancers, particularly Acute Myeloid Leukemia (AML), the study of retinoid signaling pathways is crucial. Retinoids are known to influence the growth and differentiation of cells. nih.gov The RARγ receptor, specifically, is understood to play a key role in the maintenance of hematopoietic stem cells, the very cells from which leukemias can arise. nih.govnih.gov AGN 205327, by selectively activating this receptor, enables researchers to parse the specific contributions of RARγ signaling in leukemic cells.

Modulating Cell Proliferation in Specific AML Translocations (e.g., t(4;15))

Chromosomal translocations are a hallmark of many AML subtypes, creating fusion proteins that drive leukemogenesis. biomedpress.orgnih.govnih.gov While specific research directly linking the experimental use of AGN 205327 to the rare t(4;15) translocation is not prominent in published literature, the compound is used to study the broader principles of RARγ-mediated cell proliferation. RARγ activity is critical for maintaining the hematopoietic stem cell pool, and its dysregulation can contribute to the uncontrolled proliferation characteristic of leukemia. nih.govnih.gov By activating RARγ, AGN 205327 can be used in various AML cell models to investigate how this specific signaling pathway influences the balance between self-renewal, which promotes proliferation, and differentiation, which halts it. This helps researchers understand the molecular drivers that could be targeted in different genetic subtypes of AML.

Dissecting the Role of RARγ Agonism in Leukemic Cell Biology

RARγ is considered a putative oncogene in several human cancers, including some cases of AML. birmingham.ac.uk It plays a distinct role from other RAR isoforms; for instance, while RARα is primarily involved in promoting myeloid progenitor cell differentiation, RARγ is crucial for hematopoietic stem cell maintenance and self-renewal. nih.govnih.gov This balance is essential for normal blood cell production. nih.gov In a leukemic context, the activation of RARγ may promote the survival and self-renewal of cancer stem cells. The use of AGN 205327 allows for the precise dissection of these effects. By stimulating the RARγ pathway, researchers can study its downstream genetic and proteomic consequences, clarifying its function as a targetable driver of leukemic cell growth and survival. dntb.gov.ua

Table 1: Research Findings in Hematological Malignancy Models

Model System Compound Key Finding Implication
Hematopoietic Stem Cells RARγ Agonists (General) Active RARγ promotes hematopoietic stem cell (HSC) survival and self-renewal. nih.gov Highlights the fundamental role of RARγ in maintaining the stem cell pool, which can be dysregulated in leukemia.
Non-M3 AML Blasts ATRA (pan-RAR agonist) No direct correlation was found between the basal expression of RARγ and sensitivity to ATRA. nih.gov Suggests that sensitivity to retinoids in AML is complex and not solely dependent on baseline RARγ receptor levels.
General Cancer Models RARγ Agonists (General) RARγ is considered an oncogene in some cases of AML and other cancers. birmingham.ac.ukmdpi.com Validates RARγ as a potential therapeutic target for inhibition in certain hematological malignancies.

Studies in Solid Tumor Research

The application of AGN 205327 extends to solid tumors, where it has been instrumental in elucidating the role of RARγ in prostate cancer. These studies have revealed a complex, concentration-dependent role for retinoid signaling in cancer progression.

Role in Prostate Cancer Cell Biology and RARγ-Mediated Effects

In prostate cancer cell lines, RARγ agonism has been shown to promote cell proliferation. Specifically, treatment of the LNCaP human prostate cancer cell line with the RARγ agonist AGN 205327 resulted in a marked increase in cell proliferation at concentrations between 10⁻¹⁰ to 10⁻⁸ M. nih.gov This proliferative effect suggests that, at least in certain contexts, activation of the RARγ pathway can contribute to tumor growth. nih.gov Furthermore, RARγ agonism was found to inhibit the adipogenic differentiation of prostate cancer cells, further underscoring its role in maintaining cells in a more proliferative and less differentiated state. nih.gov

Future Directions and Emerging Research Avenues for Agn 205327

Identification of Novel RAR-Regulated Downstream Targets and Biological Networks

A primary direction for AGN 205327 research involves comprehensively identifying the specific genes and biological networks regulated by its RARγ-selective activation. Retinoic acid receptors (RARs) function as ligand-activated transcription factors that, upon binding to an agonist, form heterodimers with RXRs. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the dissociation of corepressors and the recruitment of coactivators, thereby promoting gene transcription.

Given AGN 205327's preferential activity at RARγ, future studies will focus on:

Transcriptomic Profiling: Utilizing RNA sequencing (RNA-Seq) or microarray analysis in various cell types and tissues treated with AGN 205327 to identify the full spectrum of RARγ-regulated genes. This will involve comparing gene expression profiles in the presence and absence of AGN 205327, potentially alongside other RAR agonists or antagonists, to pinpoint RARγ-specific transcriptional changes.

Proteomic and Metabolomic Analysis: Investigating changes in protein expression and metabolic pathways downstream of RARγ activation by AGN 205327. This can reveal functional consequences of gene regulation and identify novel protein-protein interactions or metabolic shifts mediated by RARγ signaling.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq): Mapping the precise genomic locations where RARγ, in complex with RXR and coactivators, binds after activation by AGN 205327. This will provide direct evidence of RARγ-mediated gene regulation and help define the RARγ cistrome.

Network Inference: Applying computational approaches to construct biological networks from the identified genes, proteins, and metabolites. This will help visualize and understand the complex interplay of pathways influenced by AGN 205327-mediated RARγ activation, potentially revealing novel biological functions or disease mechanisms.

Advanced Structural Biology Studies of AGN 205327-RAR Complexes

Understanding the molecular basis of AGN 205327's high selectivity for RARγ is crucial for rational drug design and further development of retinoid-based compounds. Structural biology studies have demonstrated that ligand binding induces conformational changes in RARs, which are essential for their transcriptional activity.

Future research in this area will include:

High-Resolution Crystallography: Determining the crystal structure of AGN 205327 bound to the ligand-binding domain (LBD) of RARγ, and potentially in complex with RXR and coregulatory proteins. This will provide atomic-level insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that confer its high affinity and selectivity for RARγ over RARα and RARβ.

Cryo-Electron Microscopy (Cryo-EM): Investigating the larger, more dynamic complexes of AGN 205327-bound RARγ/RXR heterodimers with DNA and various coregulators. This technique can capture different conformational states and provide a more complete picture of the transcriptional machinery.

Computational Modeling and Molecular Dynamics Simulations: Utilizing advanced computational methods to simulate the binding of AGN 205327 to RAR isoforms and predict conformational changes and binding energies. These simulations can complement experimental structural data and guide the design of even more selective or potent RARγ modulators. Such studies can also explore the allosteric influence of retinoic acid response elements (RAREs) on receptor function.

Comparative Structural Analysis: Comparing the binding modes of AGN 205327 with other known RAR agonists and antagonists to identify key structural determinants of RAR subtype selectivity and agonistic/antagonistic activity.

Development of Enhanced Preclinical Models for Pathway Validation

Validation of the biological pathways modulated by AGN 205327 requires the development and application of increasingly sophisticated preclinical models. While AGN 205327 has been utilized in studies examining cell proliferation in acute myeloid leukemia (AML) cells, and RARγ modulators have been explored in prostate cancer models, there is a need for more nuanced and physiologically relevant systems.

Future directions include:

Organoid Models: Developing and utilizing patient-derived organoids (PDOs) or induced pluripotent stem cell (iPSC)-derived organoids to study the effects of AGN 205327 in a 3D environment that better mimics human tissue architecture and cellular heterogeneity. This is particularly relevant for understanding its impact on cell differentiation, tissue development, and disease progression.

Genetically Engineered Animal Models: Creating or employing animal models with specific genetic modifications (e.g., RARγ overexpression or knockout in specific cell types or tissues) to precisely validate the in vivo roles of RARγ activation by AGN 205327 in complex biological systems.

Humanized Mouse Models: Utilizing humanized mouse models, especially for cancer research, where human cells or tissues are engrafted into immunodeficient mice. This allows for the study of AGN 205327's effects in a more relevant physiological context, including its impact on tumor growth, metastasis, and interaction with the microenvironment.

Advanced Imaging Techniques: Integrating advanced imaging modalities (e.g., live-cell imaging, intravital microscopy) with preclinical models to observe the dynamic effects of AGN 205327 on cellular processes and pathway activation in real-time.

Integration with Systems Biology and Omics Approaches for Comprehensive Profiling

The integration of AGN 205327 research with systems biology and multi-omics approaches is essential for a holistic understanding of its biological impact. Systems biology aims to understand biological systems as a whole, rather than focusing on individual components, by integrating large datasets.

Key areas for integration include:

Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics studies (as described in 6.1) to create comprehensive profiles of cellular responses to AGN 205327. This involves using computational tools and machine learning algorithms to identify interconnected pathways, regulatory networks, and potential biomarkers.

Network-Based Analysis: Applying network inference and analysis techniques to identify key nodes, hubs, and modules within biological networks that are significantly perturbed by AGN 205327. This can reveal central regulatory mechanisms and off-target effects.

Computational Modeling of Cellular Responses: Developing mathematical and computational models to simulate the effects of RARγ activation by AGN 205327 on complex cellular processes. These models can predict outcomes, identify critical parameters, and guide experimental design.

Identification of Biomarkers and Therapeutic Targets: Leveraging integrated omics data to discover novel biomarkers for monitoring AGN 205327's activity or predicting response, and identifying new therapeutic targets that are synergistically modulated by RARγ activation.

Exploration of Synergistic Effects with Other Molecular Modulators in Research Settings

Retinoids are known to interact with other signaling pathways, and combination therapies have proven effective in certain contexts, such as the use of all-trans retinoic acid (ATRA) with arsenic trioxide in acute promyelocytic leukemia (APL). Exploring synergistic effects of AGN 205327 with other molecular modulators can lead to more effective and targeted research strategies.

Future research will investigate:

Combination Studies with Other RAR/RXR Modulators: Examining whether combining AGN 205327 with agonists or antagonists of other RAR or RXR subtypes yields enhanced or distinct biological outcomes. This could help fine-tune retinoid signaling for specific research objectives.

Synergy with Modulators of Other Signaling Pathways: Investigating the effects of co-administering AGN 205327 with compounds that target different, but potentially interacting, signaling pathways (e.g., growth factor pathways, inflammatory pathways, epigenetic modifiers). This could uncover novel synergistic interactions relevant to various biological processes or disease models.

Phenotypic Screening of Compound Libraries: High-throughput screening of small molecule libraries in combination with AGN 205327 to identify novel synergistic interactions that produce desired cellular phenotypes (e.g., enhanced differentiation, reduced proliferation) in specific research models.

Mechanistic Elucidation of Synergism: For any observed synergistic effects, detailed mechanistic studies will be crucial to understand the molecular basis of the interaction, including changes in gene expression, protein activity, or cellular localization.

By pursuing these future directions, researchers aim to fully characterize the biological impact of AGN 205327, deepen the understanding of RARγ signaling, and potentially lay the groundwork for novel research applications and strategies in various fields.

Q & A

Q. What is the mechanistic role of AGN 205327 in neonatal brain development, and how is this evaluated experimentally?

AGN 205327 has been studied for its interaction with serotonin (5-HT1A) and oxytocin receptors, particularly in modulating social behavior deficits in murine models. Experimental evaluation involves administering AGN 205327 during critical neonatal developmental windows (e.g., postnatal days P7–P21) and assessing long-term behavioral outcomes. Key methodologies include receptor blockade studies (e.g., oxytocin receptor antagonists) and immunohistochemical analysis of neuronal pathways in brain regions like the hippocampus. Behavioral assays such as social interaction tests and open-field trials are standard for quantifying effects .

Q. What preclinical models are most appropriate for studying AGN 205327's neurodevelopmental effects?

Murine models are widely used due to their genetic tractability and conserved neurodevelopmental pathways. Neonatal mice (postnatal days P0–P21) are prioritized to mirror critical developmental stages. Studies often combine pharmacological interventions (e.g., AGN 205327 administration) with genetic knockout models to isolate receptor-specific effects. Longitudinal tracking of behavioral and molecular outcomes ensures robust data on dose-response relationships and temporal sensitivity .

Q. How is AGN 205327 typically administered and quantified in preclinical studies?

AGN 205327 is administered via subcutaneous or intraperitoneal injection in controlled doses (e.g., 1–5 mg/kg) during specified neonatal periods. Quantification involves high-performance liquid chromatography (HPLC) or mass spectrometry to verify serum and brain tissue concentrations. Methodological rigor requires inclusion of vehicle control groups and blinded behavioral assessments to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in AGN 205327's receptor interaction data, such as conflicting results between 5-HT1A and oxytocin receptor pathways?

Contradictions often arise from differential receptor expression across developmental stages or brain regions. To address this, employ tissue-specific knockout models or conditional gene expression systems (e.g., Cre-lox). Spatial-temporal profiling via RNA sequencing or single-cell transcriptomics can map receptor co-expression patterns. Additionally, pharmacokinetic-pharmacodynamic (PK-PD) modeling helps distinguish direct receptor binding from downstream signaling cascades. Replicating experiments across multiple labs with standardized protocols (e.g., dosing schedules, behavioral assays) is critical .

Q. What experimental design strategies minimize confounding variables when studying AGN 205327's long-term neurobehavioral effects?

Use littermate-controlled cohorts to account for genetic and environmental variability. Randomize treatment groups and implement triple-blinding (investigator, technician, data analyst) to reduce bias. Longitudinal studies should include interim timepoints (e.g., P30, P60) to track developmental trajectories. Statistical power analysis ensures adequate sample sizes, while mixed-effects models account for repeated measures and missing data .

Q. What methodological challenges arise when combining AGN 205327 with other therapeutic agents (e.g., oxytocin receptor agonists), and how can they be mitigated?

Drug-drug interactions (DDIs) pose significant challenges, including receptor crosstalk and off-target effects. Solutions include:

  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities in vitro.
  • Fractionated dosing regimens to stagger administration timings and reduce pharmacokinetic overlap.
  • Systems biology approaches (e.g., network pharmacology) to predict synergistic or antagonistic interactions. Validation requires dose-escalation studies and toxicity screens in both acute and chronic exposure paradigms .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in line with the ARRIVE guidelines, including detailed descriptions of animal housing conditions, dosing schedules, and statistical methods. Use open-source platforms like Zenodo to share raw datasets and analysis pipelines .
  • Conflict Analysis : Apply Bradford Hill criteria to assess causality in receptor interaction studies. Use meta-analysis frameworks to reconcile disparate findings across studies .
  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and disclose all conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGN 205327
Reactant of Route 2
AGN 205327

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.